molecular formula C7H16N2O B6195725 butyl(nitroso)(propan-2-yl)amine CAS No. 2680532-87-8

butyl(nitroso)(propan-2-yl)amine

Cat. No.: B6195725
CAS No.: 2680532-87-8
M. Wt: 144.2
InChI Key:
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Description

Butyl(nitroso)(propan-2-yl)amine is an organic compound that belongs to the class of nitrosamines Nitrosamines are characterized by the presence of a nitroso group (-NO) attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl(nitroso)(propan-2-yl)amine typically involves the nitrosation of secondary amines. One efficient method for synthesizing N-nitrosamines, including this compound, is through the use of tert-butyl nitrite (TBN) under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields.

Industrial Production Methods

Industrial production of nitrosamines often involves the reaction of secondary amines with nitrosating agents such as sodium nitrite in the presence of an acid. This method is scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Butyl(nitroso)(propan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Various substituted amines depending on the substituent introduced.

Scientific Research Applications

Butyl(nitroso)(propan-2-yl)amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: Nitrosamines are studied for their potential biological activity and effects on living organisms.

    Medicine: Research is ongoing to explore the potential therapeutic applications of nitrosamines.

    Industry: It is used in the production of rubber and other industrial materials.

Mechanism of Action

The mechanism of action of butyl(nitroso)(propan-2-yl)amine involves the interaction of the nitroso group with various molecular targets. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl(nitroso)(propan-2-yl)amine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar amines that do not possess the nitroso functionality.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of butyl(nitroso)(propan-2-yl)amine can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "Butylamine", "Propan-2-ol", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Isopropyl iodide" ], "Reaction": [ "Step 1: Conversion of butylamine to butyl nitrite", "Butylamine is reacted with sodium nitrite and hydrochloric acid to form butyl nitrite.", "Step 2: Conversion of propan-2-ol to isopropyl iodide", "Propan-2-ol is reacted with hydroiodic acid to form isopropyl iodide.", "Step 3: Conversion of butyl nitrite to butyl nitroso compound", "Butyl nitrite is reacted with sodium hydroxide to form the corresponding nitroso compound.", "Step 4: Coupling reaction to form target compound", "The butyl nitroso compound is reacted with isopropyl iodide in the presence of a catalyst to form butyl(nitroso)(propan-2-yl)amine." ] }

CAS No.

2680532-87-8

Molecular Formula

C7H16N2O

Molecular Weight

144.2

Purity

93

Origin of Product

United States

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